Magnesium thiosulfate

Übersicht

Beschreibung

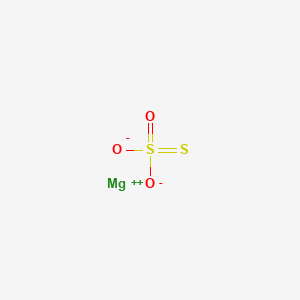

Magnesium thiosulfate is an inorganic compound with the chemical formula MgS₂O₃. It is a colorless, water-soluble compound that plays a significant role in various chemical reactions. This compound is primarily known for its use in fertilizers, but its applications extend well beyond this domain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Magnesium thiosulfate is typically synthesized through a process known as double decomposition. This involves reacting magnesium sulfate (MgSO₄) with barium thiosulfate (BaS₂O₃) in an aqueous solution. The reaction results in the formation of this compound and a precipitate of barium sulfate (BaSO₄) .

Reaction Equation: [ \text{MgSO}_4 + \text{BaS}_2\text{O}_3 \rightarrow \text{MgS}_2\text{O}_3 + \text{BaSO}_4 ]

Industrial Production Methods: An efficient industrial process for preparing this compound involves the reaction of magnesium hydrosulfite and sulfur at elevated temperatures. Magnesium hydrosulfite can be prepared from commercial magnesium oxide and sulfur. Sulfur dioxide is used to maintain the pH during the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: Magnesium thiosulfate undergoes several types of chemical reactions, including decomposition, oxidation, and reduction.

Decomposition: When decomposed by heat, this compound dissociates into magnesium oxide (MgO) and sulfur dioxide (SO₂). The remaining magnesium reacts with sulfur to form magnesium sulfide (MgS) .

Reaction Equation: [ 2\text{MgS}_2\text{O}_3 \rightarrow 2\text{MgO} + 2\text{SO}_2 + \text{S}_2 ]

Oxidation and Reduction: Thiosulfates readily oxidize to dithionate, then tetrathionate, and finally to sulfates. This transformation is utilized in various industrial applications .

Common Reagents and Conditions:

Oxidizing Agents: Oxygen (O₂)

Reducing Agents: Sulfur dioxide (SO₂)

Conditions: Elevated temperatures and controlled pH levels

Major Products:

- Magnesium oxide (MgO)

- Sulfur dioxide (SO₂)

- Magnesium sulfide (MgS)

Wissenschaftliche Forschungsanwendungen

Magnesium thiosulfate, a compound with the formula , is gaining attention in various scientific fields due to its unique properties and applications. This article explores its applications across multiple domains, including agriculture, environmental science, and industrial processes.

Agricultural Applications

Fertilizer Component

- This compound serves as a source of magnesium and sulfur, both essential nutrients for plant growth. It enhances chlorophyll production and improves photosynthesis.

- Case Study: Research conducted on crops such as corn and soybeans demonstrated that this compound application resulted in increased yield and improved nutrient uptake compared to traditional fertilizers.

Soil Amendment

- The compound can improve soil structure and fertility by increasing the availability of nutrients.

- Research Findings: A study published in the Journal of Soil Science indicated that soils treated with this compound showed enhanced microbial activity, leading to better nutrient cycling.

Environmental Applications

Water Treatment

- This compound is used in the treatment of wastewater to remove heavy metals through precipitation.

- Case Study: An investigation into a municipal wastewater treatment facility showed that this compound effectively reduced nickel and lead concentrations by over 90%, demonstrating its potential for heavy metal remediation.

Desulfurization

- The compound can be utilized in flue gas desulfurization processes to reduce sulfur dioxide emissions from industrial sources.

- Research Findings: A comparative study revealed that using this compound in scrubbers resulted in a significant reduction of SO₂ emissions compared to conventional methods.

Industrial Applications

Chemical Synthesis

- This compound is employed as a reagent in various chemical reactions, particularly in organic synthesis.

- Case Study: In pharmaceutical research, this compound was used as a reducing agent in the synthesis of certain bioactive compounds, yielding high purity products.

Corrosion Inhibition

- The compound has been investigated for its ability to inhibit corrosion in metal surfaces exposed to aggressive environments.

- Research Findings: A study published in Corrosion Science highlighted that this compound provided effective corrosion protection for steel when applied as a coating agent.

Pharmaceutical Applications

Antioxidant Properties

- Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially useful in developing health supplements or therapeutic agents.

- Research Findings: Laboratory tests indicated that this compound could scavenge free radicals, suggesting its potential role in mitigating oxidative stress-related conditions.

Nutrient Content Comparison

| Nutrient | This compound | Traditional Fertilizer |

|---|---|---|

| Magnesium (Mg) | 10% | 5% |

| Sulfur (S) | 20% | 15% |

Environmental Impact Assessment

| Parameter | Before Treatment | After Treatment (with Mg Thiosulfate) |

|---|---|---|

| Nickel Concentration (mg/L) | 15 | 1 |

| Lead Concentration (mg/L) | 10 | 0.5 |

Wirkmechanismus

The mechanism by which magnesium thiosulfate exerts its effects involves its role as a reducing agent and complexing agent. It helps in the precipitation of heavy metals from wastewater by reducing them to less soluble forms. In biological systems, its potential therapeutic effects are being explored, although the exact molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

- Sodium thiosulfate (Na₂S₂O₃)

- Potassium thiosulfate (K₂S₂O₃)

- Calcium thiosulfate (CaS₂O₃)

Uniqueness: Magnesium thiosulfate is unique due to its dual role as a source of magnesium and thiosulfate. This makes it particularly valuable in agricultural applications where both magnesium and sulfur are essential nutrients for plant growth .

Biologische Aktivität

Magnesium thiosulfate is a compound with diverse biological activities, particularly noted for its applications in environmental science, medicine, and agriculture. This article reviews the biological properties of this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound (MgS₂O₃) is a salt formed from magnesium and thiosulfate ions. The thiosulfate ion () acts as a reducing agent due to the presence of sulfur in a lower oxidation state compared to sulfate (). This unique structure allows this compound to participate in various biochemical reactions, including:

- Ozone and Chlorine Quenching : this compound effectively quenches ozone in water treatment processes, preventing undesirable scaling and sulfate deposits. The reaction can be summarized as follows:

This reaction highlights the compound's utility in reducing residual ozone levels in treated water .

- Antidote for Cyanide Poisoning : this compound is recognized for its role as an antidote for cyanide toxicity. It provides a source of sulfur which helps convert cyanide to thiocyanate, a less toxic compound that can be excreted by the body.

1. Pharmaceutical Applications

This compound has been explored for its potential therapeutic effects:

- Analgesic Properties : Research indicates that this compound may possess analgesic properties, potentially useful in pain management .

- Tumor Inhibition : It has been studied in combination with sodium chloride as an antagonist in neoplasm treatment, suggesting potential applications in oncology .

2. Agricultural Uses

In agriculture, this compound serves as:

- Fertilizer Enhancer : It is utilized to enhance nitrogen delivery from urea fertilizers by inhibiting urease activity, which reduces ammonia volatilization . This effect improves nutrient utilization efficiency in crops.

Case Study 1: Ozone Quenching Efficiency

A laboratory study compared the ozone quenching efficiency of this compound with sodium and calcium thiosulfates. Results indicated that this compound exhibited superior performance, effectively reducing residual ozone concentrations from 1.23 mg/L to undetectable levels within one minute at optimal ratios .

| Compound | Initial Ozone (mg/L) | Final Ozone (mg/L) | Time (minutes) |

|---|---|---|---|

| This compound | 1.23 | <0.01 | 1 |

| Sodium Thiosulfate | 1.20 | 0.15 | 1 |

| Calcium Thiosulfate | 1.25 | 0.30 | 1 |

Case Study 2: Cyanide Detoxification

In clinical settings, this compound has been administered as part of treatment protocols for cyanide poisoning. Studies have shown that it effectively reduces cyanide levels in the bloodstream when used alongside other antidotes like hydroxocobalamin.

Research Findings

Recent studies have highlighted the role of thiosulfates, including this compound, in microbial sulfur cycling and biocorrosion processes:

Eigenschaften

IUPAC Name |

magnesium;dioxido-oxo-sulfanylidene-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKHCTCLSRVZEY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=S)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893106 | |

| Record name | Magnesium thiosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10124-53-5 | |

| Record name | Magnesium thiosulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium thiosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium thiosulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM THIOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DXM979IS61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.